
Raltitrexed
Overview
Description
Raltitrexed (Tomudex®) is a quinazoline-based antifolate and a potent inhibitor of thymidylate synthase (TS) and folylpolyglutamate synthase (FPGS). TS inhibition disrupts DNA synthesis by depleting thymidine monophosphate, while FPGS inhibition enhances intracellular drug retention by polyglutamylation. Clinically, this compound is approved for advanced colorectal cancer (CRC) and has demonstrated activity in malignant mesothelioma, head and neck cancer, and gastric cancer . Its tolerability profile includes lower incidences of severe leukopenia and mucositis compared to 5-fluorouracil (5-FU), though anemia and transient liver enzyme elevation are common .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Raltitrexed involves several key steps. One common method includes the reaction of N-(5-methylamino-2-thenoyl)-L-glutamate diethyl ester with 6-bromomethyl-3,4-dihydro-2-methyl-quinazoline-4-one under base catalysis and acid-binding conditions in the presence of an organic solvent. This produces a C-N coupling product, which undergoes hydrolysis under alkaline conditions. The hydrolysis product is then subjected to acid precipitation to obtain a crude product, which is further purified through recrystallization .
Industrial Production Methods: The industrial preparation of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves extraction and crystallization techniques to purify intermediates and the final product, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Raltitrexed undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline ring structure of this compound.
Substitution: Substitution reactions can occur at the methylamino and thienyl groups, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Metastatic Colorectal Cancer (mCRC)
Raltitrexed has been extensively studied in the context of mCRC, particularly as a second-line or third-line treatment option.
- Combination Therapies : Recent studies have highlighted the efficacy of this compound combined with other agents such as S-1 and oxaliplatin. For instance, a phase II study demonstrated that the combination of this compound and S-1 resulted in an overall response rate of 13.9% in patients with refractory mCRC, with a disease control rate of 58.1% .
- Real-World Evidence : A retrospective analysis involving patients who were heavily pretreated for mCRC showed promising results when this compound was combined with S-1 and bevacizumab. The median overall survival was reported at 12 months, indicating its potential as a viable treatment option in real-world settings .
Advanced Solid Tumors
Beyond colorectal cancer, this compound has shown activity against various advanced solid tumors:
- Malignant Mesothelioma : this compound has been evaluated in combination with cisplatin and pemetrexed for treating advanced malignant mesothelioma. Studies suggest that this compound may enhance the efficacy of these agents due to its distinct mechanism of action .
- Other Tumor Types : Investigations have also explored its use in gastric, pancreatic, head and neck cancers, and non-small cell lung cancer. The combination therapies involving this compound have shown improved outcomes compared to traditional regimens .
Safety Profile
This compound is generally well-tolerated, with adverse effects primarily being mild to moderate. Common toxicities include gastrointestinal disturbances and hematological changes; however, severe toxicities are infrequent compared to other chemotherapeutic agents like 5-fluorouracil .
Data Summary
The following table summarizes key findings from various studies on the efficacy and safety of this compound:
Study | Combination | Patient Population | Overall Response Rate | Median Overall Survival | Notable Findings |
---|---|---|---|---|---|
Phase II Study | S-1 | 46 patients with refractory mCRC | 13.9% | 12 months | Disease control rate: 58.1% |
Retrospective Study | S-1 + Bevacizumab | Heavily pretreated mCRC patients | N/A | 12 months | Effective in real-world settings |
Randomized Trial | This compound + Oxaliplatin | Untreated mCRC patients | 41-54% | 14.6-14.8 months | Comparable outcomes to standard therapies |
Malignant Mesothelioma Study | This compound + Cisplatin/Pemetrexed | Advanced mesothelioma patients | N/A | N/A | Potentially enhances efficacy |
Case Study: this compound in Refractory mCRC
A notable case involved a patient with heavily pretreated mCRC who received this compound combined with S-1 after failing multiple lines of therapy. The patient achieved stable disease for over six months, demonstrating the potential for this compound to provide meaningful clinical benefit even in challenging cases.
Case Study: this compound and Oxaliplatin
In another case study involving patients with untreated mCRC, the combination of this compound and oxaliplatin resulted in significant tumor shrinkage in over half of the participants, with manageable side effects.
Mechanism of Action
Raltitrexed exerts its effects by inhibiting the enzyme thymidylate synthase (TS). This enzyme is crucial for the synthesis of thymidine triphosphate, a nucleotide required for DNA synthesis. By inhibiting TS, this compound prevents the formation of DNA and RNA, leading to cell death. The drug is transported into cells via a reduced folate carrier and undergoes polyglutamation, which enhances its inhibitory power and duration .
Comparison with Similar Compounds
Comparison with 5-Fluorouracil (5-FU)
Efficacy
- First-Line Treatment : Randomized trials show equivalent response rates between raltitrexed and 5-FU/leucovorin (LV) in advanced CRC, with median overall survival (OS) ranging from 9.7–12.7 months for both .
- Second-Line Treatment: After 5-FU failure, this compound-based regimens (e.g., with irinotecan) achieve superior objective response rates (ORR: 15.4% vs. 4–7% for 5-FU-based regimens) and median progression-free survival (PFS: 4.6 vs. 2.8 months), indicating incomplete cross-resistance .
Toxicity
Key Trials
- Cunningham et al. (1998) : Demonstrated comparable efficacy but reduced hematological toxicity for this compound vs. 5-FU/LV .
- Phase II RS Regimen (2021) : this compound + S-1 achieved ORR of 12.8% vs. 7% for 5-FU in refractory CRC .
Comparison with Pemetrexed
Mechanistic Differences
Pemetrexed inhibits TS, dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), giving it broader antifolate activity compared to this compound’s TS/FPGS-specific inhibition .
Potency
- In CT26 colorectal cancer cells, free this compound showed lower IC50 (0.013 μg/mL) vs. pemetrexed nanoparticles (0.21 μg/mL), suggesting higher intrinsic potency .
- However, pemetrexed’s multi-target inhibition may confer advantages in certain cancers (e.g., mesothelioma).
Comparison with Methotrexate (MTX)
Synergy and Schedule Dependency
- Sequential MTX → this compound exposure produces synergistic cytotoxicity in colon cancer cell lines (Colo201, LoVo), while reverse sequencing is antagonistic .
- MTX’s DHFR inhibition primes cells for this compound’s TS blockade, enhancing DNA synthesis disruption .
Combination Therapies
With Irinotecan
- Mechanism: this compound (TS inhibitor) + irinotecan (topoisomerase I inhibitor) disrupt DNA repair and replication.
- Clinical Data: Phase II trials in 5-FU-refractory CRC show ORR of 15.4%, median OS of 11.9 months, and PFS of 4.6 months . Synergy is maximized with irinotecan administered 24 hours before this compound .
With Oxaliplatin
- TOMOX Regimen : Oxaliplatin + this compound shows comparable efficacy to FOLFOX (5-FU + oxaliplatin + LV) in CRC, with lower neutropenia (15% vs. 40%) .
- Hepatic Artery Infusion (HAIC): In hepatocellular carcinoma with portal vein thrombosis, oxaliplatin + this compound improved OS (12.08 vs. 7.26 months) and PFS (11.68 vs. 6.26 months) vs. FOLFOX .
Other Thymidylate Synthase Inhibitors
Floxuridine and Leucovorin
- Floxuridine : A 5-FU prodrug with similar TS inhibition but higher gastrointestinal toxicity. Shares target linkage with this compound in polypharmacology networks .
Experimental Compounds
- Compound 36 (1,3,4-oxadiazole derivative) : Exhibits TS inhibition comparable to this compound in human cells but 10-fold higher potency in bacterial TS .
Tables
Table 1. Key Comparisons Between this compound and 5-FU
Parameter | This compound | 5-FU/LV |
---|---|---|
Primary Target | TS, FPGS | TS (via FdUMP) |
Cardiotoxicity | Minimal | 1–5% |
ORR (Second-Line) | 15.4% | 4–7% |
Severe Toxicity | Anemia, elevated transaminases | Leukopenia, mucositis |
Table 2. Efficacy of Combination Regimens
Biological Activity
Raltitrexed, a potent inhibitor of thymidylate synthase (TS), is primarily utilized in the treatment of colorectal cancer (CRC). Its unique mechanism of action and pharmacological profile have been the focus of various studies, highlighting its efficacy and safety in clinical settings. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by inhibiting TS, an enzyme critical for DNA synthesis. By blocking this enzyme, this compound disrupts the production of thymidine, leading to impaired DNA replication and ultimately cell death in rapidly dividing cancer cells. This mechanism is particularly effective in tumors that are sensitive to TS inhibition.
Pharmacokinetics and Pharmacodynamics
This compound exhibits a favorable pharmacokinetic profile characterized by prolonged intracellular retention. After administration, it has a half-life of approximately 30 minutes in plasma; however, it remains detectable in cells for up to 24 hours due to its conversion into polyglutamate forms . This property enhances its cytotoxicity compared to other TS inhibitors.
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Plasma Half-Life | ~30 minutes |
Intracellular Retention | Up to 24 hours |
Conversion to Polyglutamate | Yes |
Case Studies and Trials
- Phase I Study : A Phase I trial demonstrated that this compound is well-tolerated at doses starting from 0.1 mg/m². It showed significant anti-tumor activity in murine models, particularly in thymidine kinase-deficient lymphomas .
- Real-World Results : A retrospective study evaluated this compound combined with S-1 and bevacizumab in patients with refractory metastatic CRC. The study reported a median overall survival (OS) of 12 months and an overall response rate (ORR) of 45% among heavily pretreated patients .
- Phase II Study : Another prospective Phase II study investigated the RS regimen (this compound plus S-1) for mCRC after failure of standard therapies. The combination was well-tolerated, with promising efficacy results indicating a potential new third-line treatment option .
Table 2: Summary of Clinical Trials Involving this compound
Study Type | Combination Treatment | Patient Population | Median OS | ORR |
---|---|---|---|---|
Phase I | This compound alone | Murine models | Not applicable | Not applicable |
Retrospective | This compound + S-1 + Bevacizumab | Heavily pretreated mCRC patients | 12 months | 45% |
Phase II | This compound + S-1 | mCRC post-standard therapy | Not specified | Not specified |
Safety Profile
The safety profile of this compound has been assessed across multiple studies. Common adverse effects include gastrointestinal disturbances and myelosuppression, particularly affecting bone marrow function. However, these effects are generally manageable and do not significantly compromise patient quality of life .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of raltitrexed, and how is its preclinical efficacy validated in cancer models?
this compound is a thymidylate synthase (TS) inhibitor that disrupts DNA synthesis by blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Preclinical validation involves in vitro cytotoxicity assays (e.g., IC50 determination in cancer cell lines like Colo320 or WiDr) and in vivo xenograft models (e.g., gastric cancer MGC-803 cells in nude mice). Researchers measure TS inhibition via enzyme activity assays and assess apoptosis markers (e.g., p53 expression) .
Q. What factors influence this compound dosing in clinical trials?
Dosage is individualized based on pharmacokinetic (PK) parameters: creatinine clearance (CLCR) for renal function (CL = 0.54 + 0.02 × CLCR), body weight (WT), and serum albumin (ALB) for volume of distribution (V = 6.64 + 0.08 × WT - 0.16 × ALB). Population PK models using nonlinear mixed-effects modeling (NONMEM) are critical for optimizing dosing in advanced cancer patients .
Q. Which chemotherapeutic agents are commonly combined with this compound, and what is the rationale?
this compound is often paired with platinum agents (e.g., cisplatin) or immunotherapies (e.g., camrelizumab). Preclinical studies use the isobologram method to identify synergistic schedules. For example, sequential administration of methotrexate (MTX) followed by this compound enhances cytotoxicity in colon cancer cell lines (Colo201, LoVo) by exploiting TS inhibition after MTX-induced folate depletion .
Advanced Research Questions
Q. How do schedule-dependent drug interactions impact experimental design for this compound combinations?
Synergy or antagonism depends on administration sequence. For example:
- Cisplatin + this compound : Simultaneous exposure or this compound → cisplatin yields additive effects, while cisplatin → this compound causes antagonism in WiDr cells.
- MTX + this compound : MTX → this compound is synergistic due to sequential TS blockade. Researchers use Steel and Peckham isobolograms to quantify interactions and optimize schedules in phase I/II trials .
Q. What methodologies are used to model this compound pharmacokinetics in heterogeneous patient populations?
Three-compartment models with covariates (CLCR, WT, ALB) explain 35–56% of interpatient variability. Validation involves bootstrap resampling and visual predictive checks (VPCs). Retrospective cohort studies (e.g., 80 patients with metastatic CRC) apply these models to refine dose individualization .
Q. How do comparative efficacy studies address contradictions in survival outcomes between this compound and 5-FU regimens?
Phase III trials (e.g., studies 3, 10, 12) show similar response rates for this compound vs. 5-FU+LV but divergent survival due to protocol deviations (e.g., premature discontinuation in study 10). Researchers use Cox proportional hazards models and sensitivity analyses to adjust for investigator bias or post-progression treatment confounding .
Q. What statistical approaches resolve conflicting data on this compound toxicity in colorectal vs. mesothelioma trials?
Meta-analyses (e.g., comparing TACE regimens in HCC) apply random-effects models to pool adverse event rates. For example, hepatic transaminase elevation (common in CRC) is transient, while myelosuppression (dose-limiting in mesothelioma) requires Bayesian adaptive designs to balance efficacy and safety .
Q. How are retrospective cohort studies designed to evaluate this compound-immunotherapy combinations (e.g., camrelizumab) in gastric cancer?
Studies (n=80) stratify patients by treatment line (first-line vs. recurrent) and use RECIST 1.1 criteria for tumor response. Propensity score matching controls for confounders like prior therapy exposure. Long-term outcomes (e.g., progression-free survival) are analyzed via Kaplan-Meier curves and log-rank tests .
Q. What methodologies ensure robustness in meta-analyses comparing this compound-based regimens?
Systematic reviews (e.g., 8 studies on TACE for HCC) use PRISMA guidelines, assess bias via Cochrane Risk of Tool, and perform subgroup analyses (e.g., epithelioid vs. sarcomatoid mesothelioma). Sensitivity analyses exclude outlier studies (e.g., those with high heterogeneity, I² > 50%) .
Q. How do researchers mitigate this compound-induced toxicity in vulnerable populations (e.g., renal impairment)?
Phase I trials implement dose-escalation protocols with PK-guided adjustments (e.g., reduce dose by 25% if CLCR < 55 mL/min). Safety monitoring includes weekly CBC (for neutropenia) and liver function tests. Predictive biomarkers (e.g., thymidine phosphorylase expression) are explored to stratify high-risk patients .
Q. Tables for Key Findings
Parameter | Covariate Impact | Variability Explained | Population PK Model | Reference |
---|---|---|---|---|
Clearance (CL) | CLCR | 35% | CL = 0.54 + 0.02×CLCR | |
Volume (V) | WT, ALB | 56% | V = 6.64 + 0.08×WT - 0.16×ALB |
Properties
IUPAC Name |
(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTVGDXNLFLDRM-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046482 | |
Record name | Raltitrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble, 1.81e-02 g/L | |
Record name | Raltitrexed | |
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Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112887-68-0 | |
Record name | Raltitrexed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112887-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Raltitrexed | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112887680 | |
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Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
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Record name | Raltitrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[5-[[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thienyl]carbonyl]-L-Glutamic acid | |
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Record name | RALTITREXED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCB9EGG971 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180-184 °C, 180 - 184 °C | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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